Cas no 63400-36-2 (Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)-)
63400-36-2 structure
Product Name:Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)-
CAS No:63400-36-2
MF:C13H6F5N
MW:271.185460567474
CID:426671
PubChem ID:11425715
Update Time:2025-04-19
Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)-
- N-(2,3,4,5,6-pentafluorophenyl)-1-phenylmethanimine
- 63400-36-2
- DTXSID30465527
-
- Inchi: 1S/C13H6F5N/c14-8-9(15)11(17)13(12(18)10(8)16)19-6-7-4-2-1-3-5-7/h1-6H/b19-6+
- InChI Key: ZDRUVDRUHAOHMG-KPSZGOFPSA-N
- SMILES: FC1C(=C(C(=C(C=1/N=C/C1C=CC=CC=1)F)F)F)F
Computed Properties
- Exact Mass: 271.04208
- Monoisotopic Mass: 271.04204001g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 12.4Ų
Experimental Properties
- PSA: 12.36
Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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